molecular formula C15H19N3OS B2993736 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 2320534-35-6

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2993736
CAS No.: 2320534-35-6
M. Wt: 289.4
InChI Key: DICUFILWACHFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group and at the 1-position with a 2-(thiophen-2-yl)ethan-1-one moiety.

Properties

IUPAC Name

1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-17-10-13(9-16-17)12-4-2-6-18(11-12)15(19)8-14-5-3-7-20-14/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICUFILWACHFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and thiophene rings through appropriate linkers and reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one depends on its specific application:

    Pharmaceuticals: The compound may act by binding to specific receptors or enzymes, modulating their activity and thereby exerting therapeutic effects.

    Organic Electronics: The compound may function by facilitating charge transport or light emission through its conjugated system.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / CAS Number Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
1-[3-(1-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one Piperidine 3-(1-Methylpyrazol-4-yl), 1-(thiophen-2-yl-ethanone) ~331.44 (calculated) Balanced lipophilicity; potential CNS activity N/A
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (736889-93-3) Piperazine 1-(Piperazinyl), 1-(thiophen-2-yl-ethanone) ~252.34 Enhanced solubility (basic piperazine) [18]
1-(3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one (1705468-89-8) Piperidine 3-(Oxadiazole-methylphenyl), 1-(thiophen-2-yl-ethanone) ~381.49 Oxadiazole may improve metabolic stability [19]
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (1354951-78-2) Piperazine + Pyrazole 1-(Methylpyrazol-4-yl), 2-(piperazinyl), dihydrochloride ~297.19 High solubility (salt form); potential kinase inhibition [16]
1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole 4-Nitrophenyl, 3-(thiophen-2-yl) ~357.38 Nitro group enhances electrophilicity [4]

Key Structural and Functional Differences

  • Piperidine vs. Piperazine Cores : The piperidine ring in the target compound confers moderate lipophilicity, favoring blood-brain barrier penetration, while piperazine derivatives (e.g., 736889-93-3 ) exhibit higher solubility due to their basicity but may suffer from faster renal clearance.
  • Heteroaromatic Substituents : The 1-methylpyrazole group in the target compound likely enhances metabolic stability compared to nitro-substituted analogs (e.g., ), which are prone to reduction in vivo. The oxadiazole group in 1705468-89-8 introduces rigidity and may improve target binding affinity.
  • Salt Forms: Dihydrochloride salts (e.g., 1354951-78-2 ) improve aqueous solubility, critical for intravenous formulations, but may alter pharmacokinetics compared to free bases.

Biological Activity

The compound 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic molecule that features a unique combination of pyrazole and thiophene moieties. This structure has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure

The chemical formula for the compound is C13H16N2OSC_{13}H_{16}N_{2}OS. Its structure consists of a piperidine ring linked to a pyrazole and a thiophene group, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. A study highlighted that various thiophene derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of thiophene in our compound may enhance its antimicrobial efficacy .

Compound Target Microorganism Activity
Thiophene Derivative 1Staphylococcus aureusInhibitory
Thiophene Derivative 2Escherichia coliInhibitory

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Specifically, compounds similar to our target have been shown to inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by disrupting cell cycle progression at the G2/M phase . The incorporation of the piperidine and thiophene moieties may further enhance this activity.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response . The specific mechanism often involves the modulation of NF-kB signaling pathways.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole-thiophene hybrids and evaluated their biological activities. The results indicated that the synthesized compounds exhibited significant activity against various cancer cell lines, with some derivatives showing IC50 values as low as 10 µM . This underscores the potential of our compound in cancer therapeutics.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study utilized an agar diffusion method to assess activity against common pathogens. Results showed that several derivatives displayed zones of inhibition ranging from 15 mm to 25 mm against both Staphylococcus aureus and E. coli .

Q & A

Q. How can researchers optimize the synthesis route for 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one?

Methodological Answer:

  • Stepwise Functionalization : Begin with a pyrazoline intermediate (e.g., 4,5-dihydro-1H-pyrazol-1-yl ethanone) and introduce substituents via nucleophilic substitution or coupling reactions. For example, the thiophene moiety can be incorporated via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
  • Reductive Amination : Use sodium dithionite to reduce nitro groups to amines, as demonstrated in the synthesis of 1-(3-(3-amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (54.38 mmol yield, 83.1% efficiency) .
  • Solvent Selection : Methanol and ethanol are preferred for recrystallization due to their polarity and compatibility with intermediates .

Q. What purification techniques are most effective for isolating intermediates of this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane) for intermediates with polar functional groups (e.g., hydroxyl or amino substituents) .
  • Recrystallization : Ethanol or isopropyl alcohol effectively purify nitro- or amino-substituted derivatives, as shown for 1-(3-(2-aminobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (76.2% yield after ethanol recrystallization) .
  • LCMS Monitoring : Validate purity (>98%) using reverse-phase HPLC with ESI-MS detection .

Q. How should researchers characterize the compound’s structure spectroscopically?

Methodological Answer:

  • 1H NMR Analysis : Identify key protons (e.g., thiophene β-H at δ 7.03–7.48 ppm, pyrazole NH at δ 5.82–5.86 ppm) and coupling constants (e.g., J = 2.8 Hz for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1]+ at m/z 302.2 for intermediates) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bends .

Q. What strategies ensure successful isolation of reactive intermediates during synthesis?

Methodological Answer:

  • Low-Temperature Quenching : Add intermediates to ice-water mixtures to prevent decomposition (e.g., off-white solids isolated after cyanogen bromide reactions at 0°C) .
  • pH Control : Neutralize acidic/basic intermediates with sodium bicarbonate to stabilize charge states .
  • Vacuum Filtration : Use Buchner funnels with cellulose filters for rapid isolation of hygroscopic solids .

II. Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in different assay models?

Methodological Answer:

  • Multi-Assay Validation : Compare in vitro (e.g., mycobacterial growth inhibition) and in vivo (e.g., murine tuberculosis models) results to identify assay-specific artifacts .
  • Purity Reassessment : Re-analyze compounds via LCMS (e.g., 98.03% purity threshold) to rule out impurities as confounding factors .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to biological targets .

Q. What crystallographic challenges arise when determining this compound’s structure?

Methodological Answer:

  • Disorder Handling : Resolve piperidine or thiophene ring disorder using SHELXL’s PART instruction and anisotropic refinement (e.g., β = 91.559° for monoclinic P21/c systems) .
  • Twinning Analysis : Apply the Hooft y parameter in SHELXL to detect and model twinning in high-symmetry crystals .
  • Hydrogen Bond Networks : Map O–H···O/N interactions (e.g., 2.8–3.2 Å distances) using Mercury 4.0 to validate supramolecular packing .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Substituent Variation : Replace the thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
  • Piperidine Modifications : Introduce methyl or fluoro substituents at the 3-position to evaluate steric and metabolic impacts .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate frontier molecular orbitals (HOMO/LUMO) with antitubercular activity .

Q. What methods stabilize the compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Profiling : Use accelerated stability studies (25°C/60% RH) with buffers (pH 1–9) to identify degradation products via UPLC-QTOF .
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis of the ketone group .
  • LogD Optimization : Adjust substituents to achieve LogD ~1.8 (pH 7.4) for balanced solubility and membrane permeability .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

  • Checkerboard Assays : Test combinations with rifampicin or isoniazid against Mycobacterium tuberculosis to calculate fractional inhibitory concentration (FIC) indices .
  • Proteomic Profiling : Use LC-MS/MS to identify upregulated/downregulated proteins in treated bacterial lysates .
  • In Vivo Efficacy : Administer compound-drug pairs in BALB/c mice and monitor lung bacillary load via CFU counts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.